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molecular formula C12H14N2O2 B3022935 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione CAS No. 5472-90-2

5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione

Cat. No. B3022935
M. Wt: 218.25 g/mol
InChI Key: ABQYGDKEPFRUBO-UHFFFAOYSA-N
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Patent
US05194644

Procedure details

A suspension of 144.1 g (1.5 Mol) ammonium carbonate in 800 ml methanol/water 1:1 mixture is prepared in a 2 liter three-necked flask. At a temperature of 20° C. 43.2 ml (1.1 Mol) hydrocyanic acid are added within 1 minute. 152.8 g (1.0 Mol) 4-phenyl-2-butanol (benzyl acetone) are then added dropwise, leading to a slight exothermic reaction (temperature increase to ca. 30° C.). The white emulsion is maintained at 40° C. for 1 hour and then for 2.5 hours at 60° C. The precipitate is suction filtered, washed twice with 50 ml methanol/H2O 1:1 and dried in a vacuum at 60° C.
Quantity
144.1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
43.2 mL
Type
reactant
Reaction Step Two
Quantity
152.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[NH4+:5].[NH4+:6].C#N.[C:9]1([CH2:15][CH2:16][CH:17](O)[CH3:18])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:20][OH:21].O>>[CH3:18][C:17]1([CH2:16][CH2:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[NH:6][C:20](=[O:21])[NH:5][C:1]1=[O:4] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
144.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
800 mL
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
43.2 mL
Type
reactant
Smiles
C#N
Step Three
Name
Quantity
152.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in a 2 liter three-necked flask
CUSTOM
Type
CUSTOM
Details
At a temperature of 20° C
CUSTOM
Type
CUSTOM
Details
leading to a slight exothermic reaction (temperature increase to ca. 30° C.)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with 50 ml methanol/H2O 1:1
CUSTOM
Type
CUSTOM
Details
dried in a vacuum at 60° C.

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
CC1(C(NC(N1)=O)=O)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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